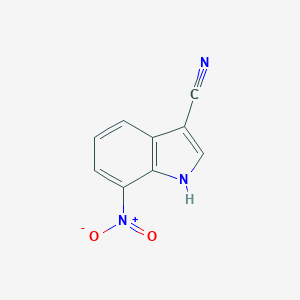
7-Nitro-1H-indole-3-carbonitrile
Overview
Description
7-Nitro-1H-indole-3-carbonitrile is a chemical compound that belongs to the indole family . It is a derivative of indole, which is an aromatic heterocyclic organic compound. Indole derivatives are known for their diverse biological activities and are considered essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
The synthesis of indole derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy where more than two starting materials combine through covalent bonds to afford a single product . For example, 7-chloro-1H-indole-3-carbonitrile was selected as a fragment template for the development of smaller and less lipophilic DYRK1A inhibitors .Molecular Structure Analysis
The molecular structure of 7-Nitro-1H-indole-3-carbonitrile is derived from the indole nucleus. Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . The indole nucleus is often an important part of the pharmacophore, displaying interactions with amino acids of the ATP binding pocket of the targeted protein kinase .Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For instance, aromatic electrophilic substitution in position 3 by iodine with potassium hydroxide was undertaken .Scientific Research Applications
Synthesis of Nitro-indoles : 7-Nitro-1H-indole-3-carbonitrile is used in the nitration of indoles. A study demonstrated the nitration of 3-substituted-4,6-dimethoxyindoles to produce 7-nitro and 2-nitro-indoles (Keawin, Rajviroongit, & Black, 2005).
Synthesis of Spiro-Oxindole Derivatives : Efficient synthesis of spiro-oxindole derivatives involves 7-nitro-1H-indole-3-carbonitrile. These derivatives have been synthesized through a three-component reaction in water without hazardous organic solvents or catalysts (Alizadeh & Moafi, 2015).
Synthesis of Penta-substituted 4H-Pyrans : Novel 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles have been synthesized using 7-nitro-1H-indole-3-carbonitrile derivatives. This synthesis offers significant advantages like simple work-up procedure and excellent yields (Sivakumar, Kanchithalaivan, & Kumar, 2013).
Synthesis of Indole Derivatives for Cancer Research : Novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile compounds, synthesized using 7-nitro-1H-indole-3-carbonitrile derivatives, have shown potent anticancer activities against various human cancer cell lines (Radwan, Alminderej, & Awad, 2020).
Synthesis of Pyrido[1,2-a]indoles : N-(Propargyl)indole-2-carbonitriles undergo reactions to give 9-aminopyrido[1,2-a]indoles. These compounds exhibit fluorescence properties, suggesting potential applications in imaging and sensor technologies (Zalte et al., 2020).
Inhibitory Effects on Nitric Oxide Synthases : Studies have explored the inhibitory effects of 7-substituted-indazoles, including 1H-indazole-7-carbonitrile, on nitric oxide synthases. These findings have implications for understanding and potentially treating conditions related to nitric oxide synthase activity (Cottyn et al., 2008).
Safety And Hazards
Future Directions
Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They are considered as a key in the synthesis of pharmaceutically active compounds and have a vital role as precursors for the synthesis of various heterocyclic derivatives . Therefore, future research could focus on exploring the potential of 7-Nitro-1H-indole-3-carbonitrile in the development of new therapeutics.
properties
IUPAC Name |
7-nitro-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-4-6-5-11-9-7(6)2-1-3-8(9)12(13)14/h1-3,5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXLWNFFDVCTEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitro-1H-indole-3-carbonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B62856.png)
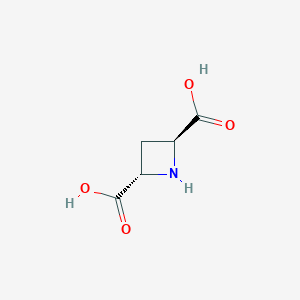
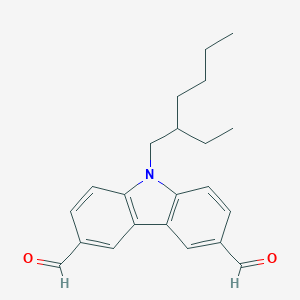
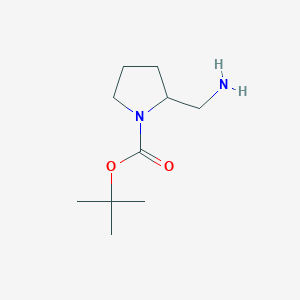
![Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B62876.png)
![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)
![4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B62878.png)
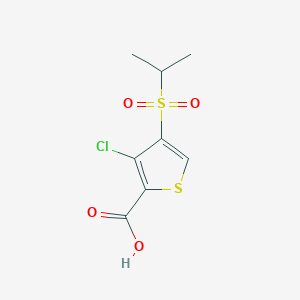
![4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B62880.png)
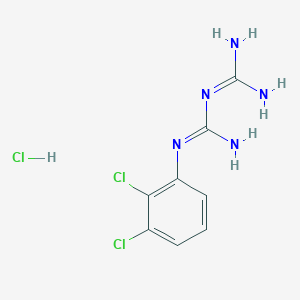
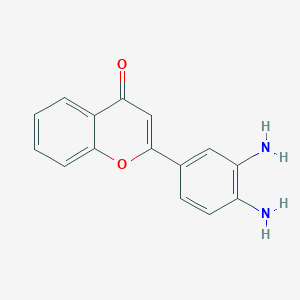
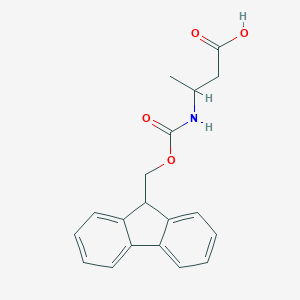
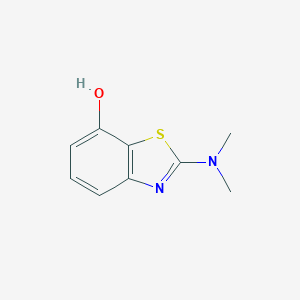
![8-Chloro-[1,3]thiazolo[5,4-G]quinazoline](/img/structure/B62887.png)